N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-10-9(13)11-6-4-3-5-8(11)7-12/h8,12H,2-7H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKRAQURLLQFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with ethylating agents and hydroxymethylating agents. One common method includes the reaction of piperidine with ethyl chloroformate and formaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxymethyl and carboxamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues in Enzyme Inhibition
- Compound 4 [(3R,4S,5S,6S)-N-benzyl-2-ethyl-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-1-carboxamide]: This deoxynojirimycin derivative (MW: ~350 g/mol) features a benzyl group and multiple hydroxyl substituents. Its enhanced hydrophilicity and stereochemical complexity contribute to potent glycosidase inhibition, unlike the target compound, which lacks hydroxyl clusters .
- Telcagepant (MK0974) :
A migraine therapeutic (MW: 566.528 g/mol) with a difluorophenyl group and trifluoroethyl chain. Its high binding affinity (Ki = 0.77 nM) to CGRP receptors underscores the role of halogenated substituents in target specificity, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
This compound is synthesized through various chemical reactions, including oxidation, reduction, and substitution. The compound features a hydroxymethyl group that can be oxidized to form carboxylic acid derivatives or reduced to generate different amine derivatives. Its unique structure allows for diverse modifications that enhance its biological activity.
Table 1: Chemical Reactions and Products
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acid derivatives |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Alkyl halides, acyl chlorides | Various substituted piperidine derivatives |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The hydroxymethyl and carboxamide groups are crucial for binding affinity and specificity, influencing the compound's pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as a modulator for various receptors, potentially affecting neurotransmitter systems.
Biological Activity and Therapeutic Applications
Research has indicated several promising biological activities associated with this compound:
- Antiviral Activity: Studies have shown that related compounds exhibit antiviral properties against neurotropic alphaviruses, suggesting potential applications in treating viral infections affecting the central nervous system .
- Cancer Therapy: The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use as an anticancer agent. For instance, modifications in the piperidine structure have led to enhanced activity against tumor cells .
- Neuropharmacology: The compound's ability to modulate neurotransmitter systems suggests its potential in treating neurological disorders. Research into similar piperidine derivatives has revealed their roles in cholinesterase inhibition and antiaggregatory effects related to Alzheimer's disease .
Table 2: Biological Activity Summary
| Activity Area | Observations | References |
|---|---|---|
| Antiviral | Inhibition of alphavirus replication | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Neuropharmacology | Modulation of neurotransmitter systems |
Case Studies
Case Study 1: Antiviral Properties
In a study investigating the antiviral effects of piperidine derivatives, this compound showed significant inhibition of viral replication in vitro. The compound's mechanism involved interference with viral entry or replication processes, highlighting its potential as a therapeutic agent against viral infections .
Case Study 2: Cancer Cell Cytotoxicity
A series of derivatives based on the piperidine structure were tested for cytotoxicity against various cancer cell lines. Results indicated that certain modifications led to increased potency, with IC50 values significantly lower than those of standard chemotherapeutics. This suggests that this compound could be developed further for cancer treatment .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide, and how can reaction parameters be optimized?
- Answer : Synthesis involves functionalizing the piperidine ring via hydroxylation or protection-deprotection strategies, followed by carboxamide formation using ethyl isocyanate. Key parameters include solvent selection (DMF/THF), temperature control (0–60°C), and catalysts like DMAP. Purification via column chromatography (ethyl acetate/hexane) or preparative HPLC (C18 columns, acetonitrile/water) ensures purity. Characterization by ¹H/¹³C NMR, FT-IR, and HRMS confirms structure .
Q. Which analytical techniques confirm the molecular structure and purity of this compound?
- Answer : X-ray crystallography resolves stereochemistry , while ¹H/¹³C NMR and FT-IR validate functional groups. Purity is assessed via HPLC (≥95% UV detection at 210–254 nm). Thermal analysis (DSC/TGA) evaluates crystallinity and stability .
Q. What are best practices for handling and storing this compound to ensure stability?
- Answer : Store in airtight, light-resistant containers under inert gas (–20°C). Avoid freeze-thaw cycles. Use pH 6–7 buffers with antioxidants (e.g., BHT) for aqueous solutions. Monitor purity via HPLC every 6–12 months .
Advanced Questions
Q. How can discrepancies between computational docking predictions and experimental binding affinities be resolved?
- Answer : Discrepancies arise from solvation effects or force field limitations. Strategies include:
- Molecular dynamics with explicit solvent models .
- Flexible docking using multiple protein conformations .
- Experimental validation via ITC or SPR to measure binding kinetics .
Q. What isotopic labeling approaches are feasible for metabolic tracing, and what synthesis challenges exist?
- Answer : ¹³C or ²H labeling at ethyl/hydroxymethyl groups enables LC-MS/MS tracking. Challenges include maintaining isotopic integrity during synthesis and achieving >98% purity. Radiolabeled analogs (e.g., ¹¹C) require rapid purification due to short half-lives .
Q. How do intermolecular interactions influence crystallographic packing and stability?
- Answer : Hirshfeld analysis shows O–H···O/N hydrogen bonds dominate packing . Crystal stability correlates with H-bond network density. Solvent inclusion (e.g., water) disrupts packing, necessitating controlled crystallization (slow evaporation from aprotic solvents) .
Q. How do stereochemical variations impact biological activity, and what chiral resolution methods are effective?
- Answer : Enantiomers exhibit divergent binding affinities. Chiral HPLC (Chiralpak AD-H, hexane/isopropanol) separates enantiomers. Absolute configuration is confirmed via X-ray or ECD with TD-DFT. Biological assays (e.g., IC₅₀ comparisons) establish structure-activity relationships .
Q. What in silico strategies predict pharmacokinetic properties, and how do they align with in vivo data?
- Answer : QSPR models (logP, polar surface area) estimate absorption/metabolism. Tools like SwissADME provide initial profiles. Discrepancies (e.g., hepatic clearance) require PBPK models with species-specific data. Validation via rodent PK studies (AUC, t₁/₂) is critical .
Notes
- Methodological Focus : Answers emphasize techniques (e.g., HPLC, crystallography) over definitions.
- Evidence Integration : References align with synthesis ( ), structural analysis ( ), and advanced applications ( ).
- Exclusions : Avoided commercial aspects, focusing on academic research challenges and solutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
